

tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions

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Compound of Interest

Compound Name: *Tbuxphos PD G3*

Cat. No.: *B1381005*

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Introduction

tBuXPhos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a powerful and versatile tool in modern organic synthesis.^{[1][2][3]} Its high stability, efficiency, and broad substrate scope have made it an indispensable catalyst for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are critical transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[4] This technical guide provides an in-depth overview of **tBuXPhos Pd G3**, including its chemical properties, key applications with quantitative data, detailed experimental protocols, and mechanistic insights.

As a third-generation (G3) Buchwald precatalyst, **tBuXPhos Pd G3** is an air- and thermally-stable solid that is highly soluble in many common organic solvents.^{[2][5]} Its unique structure features a bulky, electron-rich di-tert-butylphosphino triisopropylbiphenyl (tBuXPhos) ligand coordinated to a palladium(II) center, which is further stabilized by a 2-aminobiphenyl fragment and a methanesulfonate anion.^[3] This design allows for the efficient in-situ generation of the active monoligated Pd(0) species under typical reaction conditions, leading to several advantages, including lower catalyst loadings, shorter reaction times, and a precise ligand-to-palladium ratio.^{[2][5]}

Core Technical Data

The physical and chemical properties of **tBuXPhos Pd G3** are summarized in the table below.

Property	Value
Chemical Name	Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Synonyms	tBuXPhos Palladacycle G3, Buchwald tBuXPhos Pd G3
CAS Number	1447963-75-8
Molecular Formula	C ₄₂ H ₅₈ NO ₃ PPdS
Molecular Weight	794.37 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in a wide range of common organic solvents
Stability	Air, moisture, and thermally-stable

Applications & Performance Data

tBuXPhos Pd G3 is a highly effective catalyst for a wide range of cross-coupling reactions. Below are tables summarizing its performance in key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. **tBuXPhos Pd G3** demonstrates exceptional activity in coupling various aryl halides with arylboronic acids, including challenging substrates like sterically hindered and electron-rich aryl chlorides.

Aryl Halide	Boronic Acid	Catalyst Loading (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Chlorotoluene	Phenylboronic acid	0.05	K ₂ CO ₃	iPrOH/H ₂ O	60	12	89
2-Bromomesitylene	Phenylboronic acid	0.05	K ₂ CO ₃	iPrOH/H ₂ O	60	12	92
1-Chloro-4-(trifluoromethyl)benzene	4-Methoxyphenylboronic acid	0.1	K ₃ PO ₄	Toluene/H ₂ O	100	18	95
2-Chloropyridine	3-Thienylboronic acid	0.1	K ₃ PO ₄	Dioxane	80	16	88

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.

tBuXPhos Pd G3 is highly efficient for the coupling of a diverse range of amines with aryl halides, including heteroaromatic substrates.

Aryl Halide	Amine	Catalyst Loading (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Chlorotoluene	Morpholine	1.5	NaOtBu	Toluene	Reflux	6	94[4]
1-Bromo-4-methoxybenzene	Aniline	1.0	NaOtBu	Toluene	80	18	98
2-Chloropyrimidine	Piperidine	2.0	K ₂ CO ₃	Dioxane	100	24	91
4-Bromo-N,N-dimethylaniline	Benzylamine	1.0	LHMDS	THF	70	12	96

Cyanation of Aryl Halides

The cyanation of aryl halides provides a direct route to valuable aryl nitriles. **tBuXPhos Pd G3**, in combination with a suitable cyanide source, effectively catalyzes this transformation.

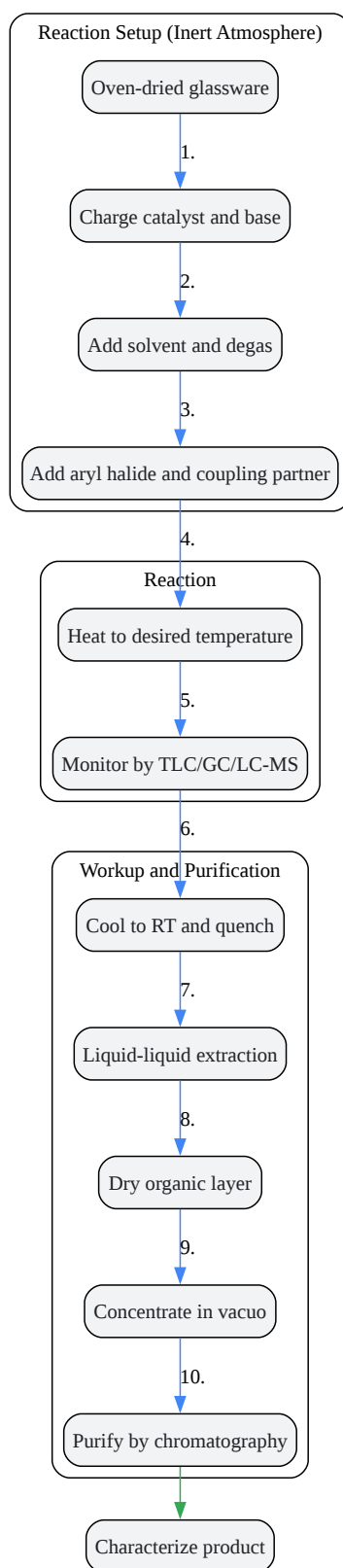
Aryl Halide	Cyanide Source	Catalyst Loading (mol%)	Additive	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Bromobenzonitrile	Zn(CN) ₂	2.0	-	DMAC	120	5	96[6]
1-Chloro-4-nitrobenzene	K ₄ [Fe(CN) ₆]	2.0	Na ₂ CO ₃	Acetonitrile/H ₂ O	70	18	97
2-Chloronaphthalene	Zn(CN) ₂	1.5	Zn dust	DMF	110	12	92
3-Bromopyridine	KCN	2.0	-	Toluene	100	24	85

Experimental Protocols

The following are representative experimental protocols for key reactions catalyzed by **tBuXPhos Pd G3**. These protocols are based on established literature procedures and should be adapted for specific substrates and scales.

General Experimental Workflow

The general workflow for a cross-coupling reaction using **tBuXPhos Pd G3** involves careful setup under an inert atmosphere, followed by reaction monitoring and a standard workup and purification procedure.



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General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes the coupling of 4-chlorotoluene with phenylboronic acid.

Reagents and Materials:

- **tBuXPhos Pd G3** (0.05 mol%)
- 4-Chlorotoluene (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- Isopropanol (iPrOH)
- Deionized water
- Nitrogen or Argon gas
- Standard laboratory glassware (oven-dried)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add **tBuXPhos Pd G3**, potassium carbonate, and phenylboronic acid.
- Evacuate and backfill the flask with inert gas three times.
- Add a degassed 1:1 mixture of isopropanol and water to the flask.
- Add 4-chlorotoluene via syringe.
- Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol details the amination of 4-bromoanisole with aniline.

Reagents and Materials:

- **tBuXPhos Pd G3** (1.0 mol%)
- 4-Bromoanisole (1.0 equiv)
- Aniline (1.2 equiv)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Toluene (anhydrous, degassed)
- Nitrogen or Argon gas
- Standard laboratory glassware (oven-dried)

Procedure:

- In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried reaction vessel.
- Add **tBuXPhos Pd G3** to the vessel.
- Add anhydrous, degassed toluene, followed by 4-bromoanisole and aniline.
- Seal the vessel and heat the mixture to 100°C for 12-18 hours.
- Monitor the reaction by LC-MS or GC.

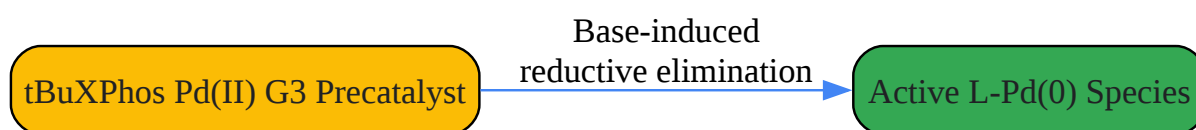
- Once complete, cool the reaction to room temperature and dilute with diethyl ether.
- Filter the mixture through a pad of celite, washing with diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash chromatography to yield the desired N-arylated product.

Signaling Pathways and Catalytic Cycles

The efficacy of **tBuXPhos Pd G3** stems from its ability to efficiently generate the catalytically active Pd(0) species, which then enters the cross-coupling catalytic cycle.

Activation of the G3 Precatalyst

The G3 precatalyst is activated by a base-induced reductive elimination, which quantitatively generates the active LPd(0) species.

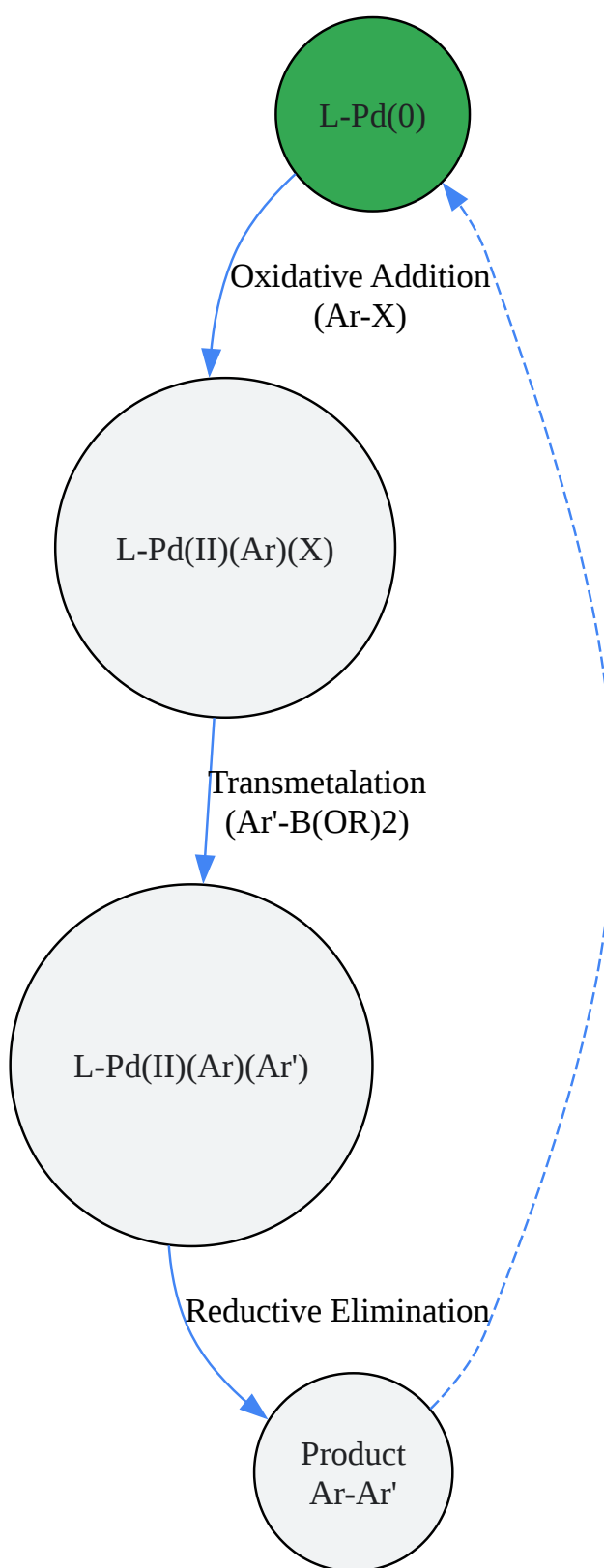


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Activation of the **tBuXPhos Pd G3** precatalyst.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Once the active Pd(0) species is formed, it participates in the catalytic cycle to form the C-C bond.

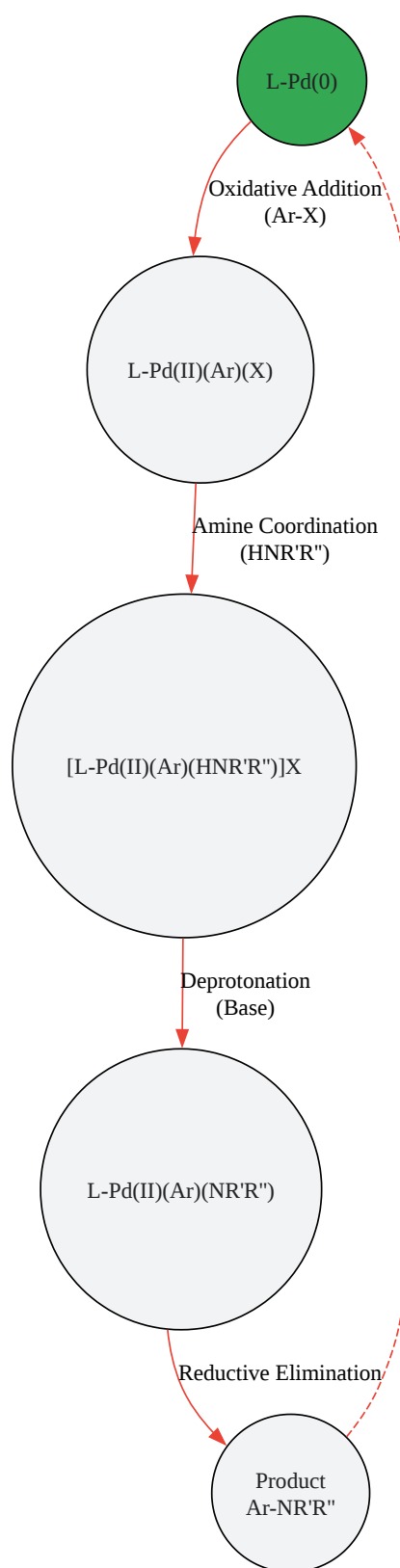


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Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

The catalytic cycle for C-N bond formation follows a similar pathway, involving an amine as the nucleophile.



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Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

tBuXPhos Pd G3 is a state-of-the-art precatalyst that offers significant advantages for a wide array of cross-coupling reactions. Its high stability, reliability, and broad applicability make it an invaluable tool for researchers in both academic and industrial settings. The ability to achieve high yields under relatively mild conditions with low catalyst loadings positions **tBuXPhos Pd G3** as a key enabler for the efficient and scalable synthesis of complex molecules. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful catalyst in your research and development endeavors.

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